(3-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride
CAS No.:
Cat. No.: VC13432516
Molecular Formula: C13H20ClFN2
Molecular Weight: 258.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20ClFN2 |
|---|---|
| Molecular Weight | 258.76 g/mol |
| IUPAC Name | N-[(3-fluorophenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C13H19FN2.ClH/c14-13-3-1-2-12(8-13)10-16-9-11-4-6-15-7-5-11;/h1-3,8,11,15-16H,4-7,9-10H2;1H |
| Standard InChI Key | XHRJOHSXKIVDTG-UHFFFAOYSA-N |
| SMILES | C1CNCCC1CNCC2=CC(=CC=C2)F.Cl |
| Canonical SMILES | C1CNCCC1CNCC2=CC(=CC=C2)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure comprises a piperidine core substituted with a 3-fluorobenzyl group and a methylamine moiety, protonated as a hydrochloride salt for enhanced solubility. Key features include:
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Piperidine ring: A six-membered nitrogen-containing heterocycle that confers conformational flexibility and basicity.
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3-Fluorobenzyl group: The fluorine atom at the meta position enhances electronic effects, improving binding affinity to hydrophobic pockets in target proteins .
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Methylamine side chain: Provides a primary amine for potential hydrogen bonding or salt bridge formation.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀ClFN₂ |
| Molecular Weight | 258.76 g/mol |
| IUPAC Name | N-[(3-fluorophenyl)methyl]-1-piperidin-4-ylmethanamine; hydrochloride |
| SMILES | C1CNCCC1CNCC2=CC(=CC=C2)F.Cl |
| logP (Predicted) | 2.1–2.5 |
| Water Solubility | Moderate (HCl salt) |
The fluorine atom’s electronegativity increases the compound’s metabolic stability by resisting oxidative degradation .
Synthesis and Reaction Conditions
The synthesis of (3-fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride involves multistep nucleophilic substitution and reductive amination reactions. A typical pathway includes:
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Piperidine functionalization: 4-Piperidinemethanol is reacted with 3-fluorobenzyl chloride under basic conditions to form the benzyl-piperidine intermediate .
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Methylamine introduction: The intermediate undergoes reductive amination with methylamine, followed by hydrochloride salt formation .
Key reaction parameters:
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Solvents: Dimethylformamide (DMF) or acetonitrile for optimal solubility .
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Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions .
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Purification: Column chromatography or recrystallization to achieve >95% purity.
Industrial-scale synthesis emphasizes temperature control (50–100°C) and inert atmospheres to prevent side reactions .
Mechanism of Action and Biological Activity
The compound’s biological activity stems from its interaction with central nervous system (CNS) targets:
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Neurotransmitter receptors: The piperidine moiety mimics endogenous amines, enabling binding to serotonin (5-HT) and dopamine receptors .
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Enzyme inhibition: Structural analogs inhibit monoacylglycerol lipase (MAGL), an enzyme regulating endocannabinoid signaling .
Table 2: In Vitro Activity of Structural Analogs
| Compound | Target IC₅₀ (nM) | Selectivity (vs. FAAH) |
|---|---|---|
| Benzylpiperidine 13 | MAGL: 2.0 | >10,000 |
| Benzoylpiperidine 5b | MAGL: 30.5 | >10,000 |
| Acetylcholinesterase inhibitors | AChE: 9.9 μM | BuChE: 11.4 μM |
The 3-fluorobenzyl group enhances affinity for MAGL’s hydrophobic binding pocket, while the methylamine side chain stabilizes interactions with catalytic residues .
Comparison with Related Compounds
Table 3: Structural and Functional Comparisons
The absence of a methyl group in (3-fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride reduces steric hindrance, improving receptor binding kinetics compared to methylated analogs .
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